4-n-Propylbenzal hydrazone
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Overview
Description
4-n-Propylbenzal hydrazone is a chemical compound belonging to the hydrazone class, characterized by the presence of an azomethine group (-NHN=CH-).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propylbenzal hydrazone typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Aldehyde+Hydrazine derivative→Hydrazone+Water
For this compound, the specific aldehyde used is 4-n-Propylbenzaldehyde, and the hydrazine derivative is typically hydrazine hydrate .
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs mechanochemical methods or solid-state melt reactions. These methods are preferred for their efficiency and scalability. The mechanochemical approach involves grinding the reactants together, while the solid-state melt reaction involves heating the reactants to form the desired product .
Chemical Reactions Analysis
Types of Reactions
4-n-Propylbenzal hydrazone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives .
Scientific Research Applications
4-n-Propylbenzal hydrazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-n-Propylbenzal hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can induce programmed cell death (apoptosis) by interacting with cellular proteins and enzymes involved in the apoptotic pathway. It can also form coordination complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde hydrazone
- 4-n-Butylbenzal hydrazone
- 4-n-Pentylbenzal hydrazone
Comparison
4-n-Propylbenzal hydrazone is unique due to its specific alkyl chain length, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
CAS No. |
93480-03-6 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-(4-propylphenyl)methylidenehydrazine |
InChI |
InChI=1S/C10H14N2/c1-2-3-9-4-6-10(7-5-9)8-12-11/h4-8H,2-3,11H2,1H3/b12-8+ |
InChI Key |
IAWNEZMBOUNFJI-XYOKQWHBSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)/C=N/N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=NN |
Origin of Product |
United States |
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